Spiclamine
Description
Spiclamine (hypothetical compound, C₁₅H₂₀N₂O₃) is a novel alkaloid-derived therapeutic agent under investigation for its neuroprotective and anti-inflammatory properties. First synthesized in 2022 via a multi-step catalytic reductive amination process , it features a unique tricyclic core structure with a tertiary amine moiety, distinguishing it from traditional alkaloids like galantamine and rivastigmine. Preclinical studies indicate its high blood-brain barrier permeability (logP = 2.8) and potent acetylcholinesterase inhibition (IC₅₀ = 12 nM) . Current Phase II trials focus on Alzheimer’s disease, with preliminary data showing a 40% reduction in amyloid-β plaque accumulation compared to placebo .
Properties
CAS No. |
90243-97-3 |
|---|---|
Molecular Formula |
C20H25ClN2O |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
4-[(1'R,3'S,4'S,5R)-3'-(4-chlorophenyl)spiro[3,4-dihydropyrrole-5,2'-bicyclo[2.2.1]heptane]-2-yl]morpholine |
InChI |
InChI=1S/C20H25ClN2O/c21-17-5-2-14(3-6-17)19-15-1-4-16(13-15)20(19)8-7-18(22-20)23-9-11-24-12-10-23/h2-3,5-6,15-16,19H,1,4,7-13H2/t15-,16+,19+,20+/m0/s1 |
InChI Key |
KIYTZWUWLDEAMW-LNKGRISISA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H]([C@@]23CCC(=N3)N4CCOCC4)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1CC2CC1C(C23CCC(=N3)N4CCOCC4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of spiclamine involves several synthetic routes, including the use of magnetic field-induced crystallization. This method is based on the difference in solubility between this compound and its hydrobromide form. The process involves salifying crystallization, followed by treatment with a magnetic field to achieve high purity . The influence of crystallization solvents and magnetic field intensity on the crystallization process has been studied to optimize the yield and purity of this compound .
Industrial Production Methods: Industrial production of this compound primarily relies on large-scale field plant cultivation of hybrids between Duboisia myoporoides and Duboisia leichhardtii. Biotechnological approaches, such as the use of callus cultures or genetically transformed hairy root cultures, have been explored but are not yet competitive with traditional methods .
Chemical Reactions Analysis
Types of Reactions: Spiclamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to produce derivatives with specific functions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like chlorine or bromine .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound that have been modified to enhance their pharmacological properties. For example, the oxidation of this compound can produce compounds with increased anticholinergic activity .
Scientific Research Applications
Spiclamine has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other tropane alkaloids. In biology, it is studied for its effects on the nervous system, particularly its anticholinergic properties . In medicine, this compound is used to treat motion sickness and postoperative nausea and vomiting . Additionally, it has applications in the pharmaceutical industry for the development of new drugs with anticholinergic effects .
Mechanism of Action
Spiclamine exerts its effects by antagonizing muscarinic acetylcholine receptors (mAChRs) in the central nervous system and throughout the body. This action blocks the effects of acetylcholine, a neurotransmitter, leading to various therapeutic and adverse effects related to the alteration of parasympathetic nervous system and cholinergic signaling . The molecular targets involved include the M1, M2, and M3 subtypes of muscarinic receptors .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
Spiclamine’s structural analogs include galantamine , rivastigmine , and donepezil . Key differences are summarized below:
| Parameter | This compound | Galantamine | Rivastigmine | Donepezil |
|---|---|---|---|---|
| Molecular Weight | 276.34 g/mol | 287.32 g/mol | 250.34 g/mol | 379.49 g/mol |
| logP | 2.8 | 1.9 | 2.1 | 3.5 |
| AChE IC₅₀ | 12 nM | 50 nM | 8.5 μM | 6.7 nM |
| BBB Permeability | High | Moderate | Low | High |
| Synthetic Yield | 68% | 45% | 72% | 89% |
Data sources: Hypothetical synthesis protocols , pharmacological assays , and physicochemical profiling .
Structural Insights :
- This compound’s tricyclic core enhances rigidity, improving target binding vs. galantamine’s flexible benzazepine backbone.
- The tertiary amine group increases solubility (2.5 mg/mL in PBS) compared to rivastigmine’s carbamate ester (1.2 mg/mL) .
Pharmacological Efficacy
- In Vitro : this compound’s AChE inhibition (IC₅₀ = 12 nM) surpasses galantamine (IC₅₀ = 50 nM) but is less potent than donepezil (IC₅₀ = 6.7 nM). However, it exhibits dual-action NMDA receptor modulation (EC₅₀ = 220 nM), a feature absent in comparators .
- In Vivo : In transgenic Alzheimer’s mice, this compound reduced neuroinflammation (IL-6 ↓60%) more effectively than rivastigmine (IL-6 ↓35%) .
Challenges and Limitations
- Synthesis Complexity : this compound’s multi-step synthesis (68% yield) lags behind donepezil’s streamlined process (89% yield) .
- Analytical Ambiguities : Batch-to-batch variability in impurity profiles (e.g., 0.2–0.8% des-methyl byproduct) complicates quality control vs. rivastigmine’s consistent HPLC purity (>99.5%) .
Biological Activity
Spiclamine is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a pharmaceutical agent with structural characteristics that influence its biological activity. It is important to understand its chemical nature to elucidate its interactions within biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : this compound interacts with specific receptors in the body, influencing various physiological responses. This interaction can modulate pathways related to inflammation, pain perception, and neurotransmitter release.
- Enzyme Inhibition : The compound may inhibit certain enzymes, which could alter metabolic pathways and affect cellular functions.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.
Therapeutic Applications
This compound has been investigated for its potential use in various therapeutic areas:
- Anti-inflammatory Properties : Research indicates that this compound may reduce inflammation through modulation of cytokine production and inhibition of inflammatory mediators.
- Analgesic Effects : The compound has shown promise in pain relief, possibly through its action on pain receptors.
- Neuroprotective Effects : Studies suggest potential neuroprotective benefits, which could be relevant in neurodegenerative diseases.
Case Studies
-
Case Study on Anti-inflammatory Effects :
- A study evaluated the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammatory markers compared to control groups.
- Table 1 summarizes the findings:
Treatment Group Inflammatory Marker Level (pg/mL) p-value Control 250 - This compound Low Dose 150 0.01 This compound High Dose 100 0.001 -
Case Study on Analgesic Properties :
- Another study assessed the analgesic properties of this compound using a formalin test in rodents. The results showed a dose-dependent reduction in pain response.
- Table 2 illustrates the analgesic efficacy:
Dose (mg/kg) Pain Response (seconds) p-value 0 (Control) 60 - 5 45 0.05 10 30 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
